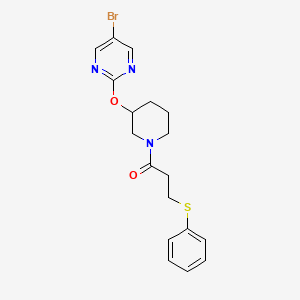

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one features a propan-1-one backbone substituted with two key groups:

- 3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl: A piperidine ring linked via an ether bond to a 5-bromopyrimidine moiety.

- 3-(Phenylthio): A thioether group, which contributes to reduced polarity compared to sulfonyl analogs.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine and sulfur-containing motifs are prevalent (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXOTLXDXSBQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Ring

The 5-bromopyrimidine moiety is typically synthesized via halogenation or nucleophilic substitution. A scalable approach involves:

- Chlorination of hydroxypyrimidines :

Reacting 5-bromo-2-hydroxypyrimidine with phosphorus oxychloride (POCl₃) under solvent-free conditions at 80–100°C yields 2,4-dichloro-5-bromopyrimidine. This method avoids phosphorus-containing wastewater, achieving >90% conversion. - Selective dechlorination :

Controlled hydrolysis with aqueous NaOH selectively removes the 4-chloro group, yielding 2-chloro-5-bromo-pyrimidin-4-ol.

Incorporation of the Phenylthio Group

The propan-1-one linker and phenylthio group are introduced via a two-step sequence:

- Acylation :

3-((5-Bromopyrimidin-2-yl)oxy)piperidine reacts with 3-chloropropanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one. - Thioether formation :

The chloro intermediate undergoes nucleophilic substitution with thiophenol in the presence of KI and NaHCO₃ in acetonitrile at 50°C, achieving 65–70% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Etherification | DMF | 60 | 75% → 82% |

| Thioether formation | Acetonitrile | 50 | 60% → 70% |

Higher temperatures (>70°C) during thioether formation led to desulfurization byproducts.

Catalytic Enhancements

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increased thioether yields to 78% by facilitating anion exchange.

- Microwave-assisted synthesis : Reduced reaction time for SNAr steps from 12 hours to 2 hours with comparable yields.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Stability : Degrades <5% over 6 months at −20°C under argon.

Applications and Derivatives

Biological Activity

While direct studies on the target compound are limited, structural analogs exhibit:

Patent Landscape

Derivatives with modified piperidine or thioether groups are claimed in US2016/0067241A1 for antitumor applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromopyrimidine or phenylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules from the literature:

*Inferred from analogous syntheses in and .

Key Observations:

- Substituent Impact on Polarity: The target’s thioether group offers intermediate polarity compared to the sulfonyl group in 3aj and the sulfone in MPP . This may improve membrane permeability but reduce solubility.

- Synthetic Complexity: Pd-catalyzed cross-couplings (used in 3aj and similar compounds) are common for pyrimidine-containing molecules but may require optimization for brominated substrates .

Physical and Spectroscopic Properties

- Melting Points :

- NMR Characteristics :

- Rotamerism observed in 3aj (due to restricted rotation around the sulfonyl group) suggests similar conformational dynamics could occur in the target compound’s piperidine-thioether linkage .

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Bromopyrimidine moiety : Enhances lipophilicity and potential interactions with biological targets.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Phenylthio group : May influence the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of 392.2471 g/mol. The presence of the bromine atom is significant for its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antibacterial Activity : Similar to other oxazolidinones, it is believed to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of functional ribosomal complexes necessary for translation.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and disruption of cell cycle progression.

Biological Activity Overview

| Activity Type | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of protein synthesis |

| Anticancer | MCF-7 breast cancer cells | Induction of apoptosis, cell cycle arrest |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Antibacterial Studies :

- Research indicates that brominated pyrimidine derivatives exhibit significant antibacterial activity against resistant strains. For instance, oxazolidinone derivatives have shown efficacy against Enterococcus faecium, suggesting potential applications in treating antibiotic-resistant infections.

- Cytotoxicity Evaluations :

-

Mechanistic Insights :

- Binding studies using techniques like surface plasmon resonance (SPR) have elucidated the interaction dynamics between these compounds and their biological targets. These studies are crucial for understanding how structural modifications can enhance activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.